3,5-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
3,5-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound that belongs to the family of benzophenone derivatives. It has a molecular formula of C19H20F2N2O and a molecular weight of 330.4 g/mol. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring, and a 4-methylpiperazinomethyl group attached to the 4’ position of the benzophenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorobenzoyl chloride and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Formation of Intermediate: The reaction between 3,5-difluorobenzoyl chloride and 4-methylpiperazine results in the formation of an intermediate compound.
Final Product: The intermediate compound undergoes further reactions, such as cyclization or condensation, to yield the final product, 3,5-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone.
Industrial Production Methods
In an industrial setting, the production of 3,5-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and recrystallization are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3,5-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone
- 4’-Methyl-4-(4-methylpiperazinomethyl) benzophenone
- 3,5-Difluoro-4’-(4-piperazinomethyl) benzophenone
Uniqueness
3,5-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone is unique due to the presence of both fluorine atoms and the 4-methylpiperazinomethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound in various scientific research and industrial applications.
Properties
IUPAC Name |
(3,5-difluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-22-6-8-23(9-7-22)13-14-2-4-15(5-3-14)19(24)16-10-17(20)12-18(21)11-16/h2-5,10-12H,6-9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOSGHYFBCJNNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642999 |
Source
|
Record name | (3,5-Difluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-39-8 |
Source
|
Record name | (3,5-Difluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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